Cyclohexyl 4-(morpholin-4-yl)butanoate

Description

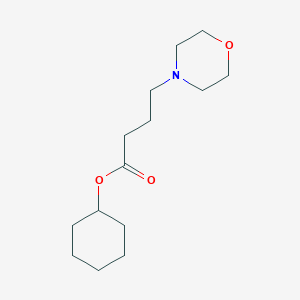

Cyclohexyl 4-(morpholin-4-yl)butanoate is a synthetic organic compound featuring a cyclohexyl ester group linked to a butanoate chain substituted with a morpholine moiety. The cyclohexyl group confers conformational rigidity, while the morpholine ring introduces polar, electron-rich characteristics due to its oxygen and nitrogen atoms. Its structural analogs, such as cyclohexenones and morpholine derivatives, are known for diverse biological activities, including anticonvulsant and anti-inflammatory effects .

Properties

CAS No. |

88217-67-8 |

|---|---|

Molecular Formula |

C14H25NO3 |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

cyclohexyl 4-morpholin-4-ylbutanoate |

InChI |

InChI=1S/C14H25NO3/c16-14(18-13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h13H,1-12H2 |

InChI Key |

BSWRWRXQNGZWKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(morpholin-4-yl)butanoate typically involves the esterification of 4-(morpholin-4-yl)butanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. The industrial process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(morpholin-4-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of cyclohexyl 4-(morpholin-4-yl)butanoic acid or cyclohexyl 4-(morpholin-4-yl)butanone.

Reduction: Formation of cyclohexyl 4-(morpholin-4-yl)butanol.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Cyclohexyl 4-(morpholin-4-yl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(morpholin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Functional Group Substitutions

4-Cyclohexylbutanoic Acid

- Structure : Lacks the ester and morpholine groups, terminating in a carboxylic acid.

- Properties: The acid form (4-cyclohexylbutanoic acid) is more polar and acidic (pKa ~4–5) compared to the ester, which is less water-soluble but more lipophilic. This difference impacts bioavailability and formulation strategies .

- Applications : Often encountered as an impurity or intermediate in pharmaceutical synthesis .

Ethyl 6-(4-Ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Shares a cyclohexene core and ester group but substitutes morpholine with a furan ring and ethoxyphenyl group.

- The cyclohexene ring puckering (quantified via methods in ) may influence stability compared to the saturated cyclohexyl group in the target compound.

Morpholine-Containing Derivatives

- Example : Sodium picosulfate (a morpholine-derived laxative).

- Properties: Morpholine’s tertiary amine enhances solubility in acidic environments (via protonation) and improves metabolic stability. Cyclohexyl 4-(morpholin-4-yl)butanoate likely shares these traits, favoring gastrointestinal absorption .

Physicochemical Properties (Inferred Trends)

- Key Observations :

- The ester group in the target compound increases lipophilicity compared to the acid form, favoring membrane permeability.

- Morpholine’s polarity may offset the cyclohexyl group’s hydrophobicity, balancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.